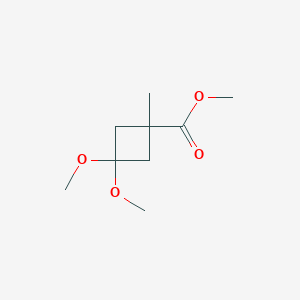

Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate

Description

Properties

IUPAC Name |

methyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-8(7(10)11-2)5-9(6-8,12-3)13-4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGQBKLTTDOONQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(OC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate

This guide provides a comprehensive overview of a robust and logical synthetic pathway for Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate, a valuable substituted cyclobutane intermediate in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, designed for clarity and reproducibility in a research setting. Each section delves into the strategic considerations behind the chosen transformations, offering detailed, field-proven protocols.

Introduction: The Significance of Substituted Cyclobutanes

Cyclobutane scaffolds are increasingly recognized as privileged structures in modern drug discovery. Their unique three-dimensional geometry, conformational constraints, and metabolic stability offer medicinal chemists a powerful tool to explore chemical space and design novel therapeutics with improved pharmacological profiles. The target molecule, this compound, incorporates several key functionalities: a protected ketone, a quaternary center, and an ester group, making it a versatile building block for more complex molecular architectures.

This document outlines a four-stage synthetic sequence, commencing with the formation of the core cyclobutane ring and proceeding through sequential functional group manipulations.

Overall Synthetic Pathway

The synthesis is strategically designed to build complexity in a controlled manner, starting from the foundational cyclobutanone ring system. The pathway involves esterification, protection of the ketone functionality, and finally, alpha-methylation of the ester.

Caption: Four-stage synthetic pathway to the target molecule.

Stage 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid

The foundational precursor, 3-Oxocyclobutanecarboxylic acid, is a critical intermediate for a variety of pharmaceutical compounds.[1][2][3] Its synthesis can be achieved through several documented routes. One common industrial method involves the cyclization of malonate esters with dihaloalkanes followed by hydrolysis and decarboxylation. For instance, a patented method describes the reaction of diisopropyl malonate with 2,2-dimethoxy-1,3-dibromopropane in the presence of a strong base like potassium tert-butoxide, followed by acidic hydrolysis to yield the desired product.[2][3] Another approach starts from acetone, bromine, and malononitrile.[1][4]

Expertise & Experience: The choice of starting materials for this stage is often dictated by cost, availability, and scalability. The malonate-based routes, while multi-step, are generally robust and avoid highly toxic reagents. The acidic workup in the final step is crucial as it simultaneously hydrolyzes the intermediate esters and the ketal, followed by decarboxylation to afford the target keto-acid.

Experimental Protocol: Hydrolysis of Dicyanocyclobutanone Intermediate

This protocol is adapted from a patented procedure involving the hydrolysis of a cyclobutanone intermediate.[4]

-

Suspend 3,3-dicyanocyclobutanone (0.5 mol) in 6M aqueous hydrochloric acid (420 mL).

-

Heat the mixture to reflux (approximately 80-90 °C) and maintain for 24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent by evaporation to dryness under reduced pressure.

-

Add toluene (500 mL) to the residue, followed by washing with water (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 3-oxocyclobutanecarboxylic acid.

-

Recrystallize the crude product from methyl tert-butyl ether to obtain the pure acid. A yield of 92% has been reported for this step.[4]

Stage 2: Fischer Esterification

With the keto-acid in hand, the next step is the esterification of the carboxylic acid moiety. The Fischer-Speier esterification is a classic, reliable, and atom-economical method for this transformation.[5][6][7] The reaction involves treating the carboxylic acid with an excess of the alcohol (in this case, methanol) under acidic catalysis to drive the equilibrium towards the ester product.[8]

Trustworthiness: This is a self-validating system. The use of excess methanol serves both as a reagent and as the solvent, pushing the reaction equilibrium towards the product side according to Le Châtelier's principle. The acid catalyst, typically sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[7]

Experimental Protocol: Synthesis of Methyl 3-oxocyclobutanecarboxylate[9]

-

To a solution of 3-oxocyclobutanecarboxylic acid (1 g, 8.77 mmol) in methanol (20 mL), slowly add concentrated sulfuric acid (0.2 mL) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approx. 75 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon complete conversion of the starting material, cool the mixture to room temperature.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Remove the methanol by distillation under reduced pressure.

-

Extract the resulting aqueous residue with ethyl acetate (3 x 30 mL).

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give methyl 3-oxocyclobutanecarboxylate as a colorless oil. A yield of 99% has been reported.[9]

Table 1: Reagent Summary for Esterification

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Role |

| 3-Oxocyclobutanecarboxylic acid | 114.10 | 8.77 | 1.0 g | Substrate |

| Methanol | 32.04 | - | 20 mL | Reagent/Solvent |

| Concentrated Sulfuric Acid | 98.08 | - | 0.2 mL | Catalyst |

| Saturated Sodium Bicarbonate | - | - | As needed | Quenching Agent |

| Ethyl Acetate | 88.11 | - | 90 mL (total) | Extraction Solvent |

Stage 3: Ketalization for Carbonyl Protection

Before introducing the methyl group at the C1 position, it is imperative to protect the ketone at C3. The enolate formation required for methylation would otherwise preferentially occur at the more acidic alpha-position to the ketone. A dimethyl ketal is an excellent choice for a protecting group as it is stable to the strongly basic conditions of the subsequent methylation step and can be readily removed under mild acidic conditions. Trimethyl orthoformate is an effective reagent for this transformation, acting as both the methanol source and a water scavenger.[10][11]

Expertise & Experience: The key to a successful ketalization is the rigorous removal of water, which can shift the equilibrium back towards the ketone.[12] Using trimethyl orthoformate in conjunction with an acid catalyst like sulfuric acid or camphorsulfonic acid in methanol is a highly effective method, as it drives the reaction forward by reacting with the water byproduct to form methanol and methyl formate.[11]

Caption: Experimental workflow for the ketone protection step.

Experimental Protocol: Synthesis of Methyl 3,3-dimethoxycyclobutane-1-carboxylate

This protocol is adapted from a general procedure for ketal formation using trimethyl orthoformate.[11]

-

In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3-oxocyclobutanecarboxylate (e.g., 5.0 g, 39.0 mmol) in dry methanol (50 mL) and trimethyl orthoformate (12.4 g, 117 mmol, 3 eq.).

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops) to the solution.

-

Heat the mixture to reflux for 5-7 hours, monitoring the disappearance of the starting material by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and carefully neutralize the acid by adding solid sodium bicarbonate until gas evolution stops.

-

Filter the mixture to remove the solids.

-

Remove the methanol, excess trimethyl orthoformate, and methyl formate byproduct by distillation at atmospheric pressure.

-

Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure methyl 3,3-dimethoxycyclobutane-1-carboxylate.

Stage 4: α-Methylation of the Ester

The final step is the crucial C-C bond formation to install the methyl group at the C1 position. This is achieved by deprotonating the alpha-proton of the ester using a strong, non-nucleophilic base, followed by quenching the resulting enolate with an electrophilic methyl source. Lithium diisopropylamide (LDA) is the base of choice for this transformation due to its strong basicity and steric bulk, which minimizes competitive nucleophilic attack at the ester carbonyl. Methyl iodide is a highly effective methylating agent.

Authoritative Grounding: The procedure is based on a well-established method for the α-alkylation of esters.[13] The deprotonation at the carbon adjacent to the ester is feasible because the resulting carbanion is stabilized by resonance with the carbonyl group. The reaction is performed at low temperatures (typically -78 °C) to control the reactivity of the strong base and prevent side reactions.

Experimental Protocol: Synthesis of this compound[13]

-

Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

-

In the flask, prepare a solution of diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the solution to -20 °C.

-

Slowly add n-butyllithium (1.1 eq., typically 1.6 M in hexanes) dropwise, maintaining the temperature below 0 °C. Stir the resulting LDA solution at -20 °C for 30 minutes.

-

Cool the LDA solution to -78 °C (dry ice/acetone bath).

-

Add a solution of methyl 3,3-dimethoxycyclobutane-1-carboxylate (1.0 eq.) in anhydrous THF dropwise to the LDA solution over 30-60 minutes, ensuring the internal temperature remains below -70 °C.

-

After the addition is complete, stir the mixture at -78 °C for an additional hour to ensure complete enolate formation.

-

Rapidly add methyl iodide (1.2 eq.) to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 2-4 hours or until TLC indicates completion.

-

Quench the reaction by pouring it into a mixture of diethyl ether and 1N HCl.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with a dilute sodium thiosulfate solution (to remove excess iodine), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by vacuum distillation or column chromatography on silica gel to afford the final product, this compound.

Table 2: Quantitative Data for α-Methylation

| Reagent | Molar Mass ( g/mol ) | Equivalents | Role |

| Methyl 3,3-dimethoxycyclobutane-1-carboxylate | 174.19 | 1.0 | Substrate |

| Diisopropylamine | 101.19 | 1.1 | Base Precursor |

| n-Butyllithium (1.6 M in hexanes) | 64.06 | 1.1 | Base |

| Methyl Iodide | 141.94 | 1.2 | Methylating Agent |

| Anhydrous Tetrahydrofuran (THF) | - | - | Solvent |

Conclusion

This guide has detailed a logical and experimentally validated pathway for the synthesis of this compound. By following a strategic sequence of ring formation, esterification, ketone protection, and α-methylation, the target molecule can be constructed efficiently. The protocols provided are based on established chemical principles and supported by authoritative literature, ensuring a high degree of reliability for researchers in the field of organic and medicinal chemistry. Careful execution of each step, particularly the anhydrous and low-temperature conditions required for the final methylation, is critical for achieving high yields and purity.

References

- 1. nbinno.com [nbinno.com]

- 2. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 3. Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 5. cerritos.edu [cerritos.edu]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. athabascau.ca [athabascau.ca]

- 9. METHYL 3-OXOCYCLOBUTANECARBOXYLATE | 695-95-4 [chemicalbook.com]

- 10. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. m.youtube.com [m.youtube.com]

- 13. prepchem.com [prepchem.com]

"Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate" chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate

Executive Summary: This document provides a comprehensive technical overview of this compound, a functionalized cyclobutane derivative of significant interest in synthetic chemistry. As a versatile building block, its unique structural features—a quaternary center, a protected ketone (ketal), and an ester group—make it a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This guide details its physicochemical properties, spectroscopic signature, a robust synthetic pathway, key reactive characteristics, and essential safety protocols, tailored for researchers and drug development professionals.

Molecular Structure and Physicochemical Profile

This compound (CAS No. 1523570-99-1) is a small molecule featuring a strained four-membered ring.[1] The strategic placement of its functional groups offers a unique combination of stability and reactivity. The C1 position is a fully substituted carbon, bearing both a methyl group and a methyl ester. The C3 position contains a dimethyl ketal, which serves as a stable protecting group for a ketone functionality. This ketal is robust under basic and nucleophilic conditions but can be readily hydrolyzed under acidic conditions to reveal the parent carbonyl.

Chemical Identity and Structure

The compound's structure combines several key functional elements onto a compact cyclobutane scaffold.

Caption: 2D Structure of this compound.

Physicochemical Data Summary

The key properties of the title compound are summarized below. These values are critical for planning reactions, purification, and storage.

| Property | Value | Source |

| CAS Number | 1523570-99-1 | [1] |

| Molecular Formula | C₉H₁₆O₄ | [1][2] |

| Molecular Weight | 188.22 g/mol | [1][3] |

| IUPAC Name | Methyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate | [3] |

| SMILES | COC(=O)C1(C)CC(C1)(OC)OC | [1] |

| Topological Polar Surface Area (TPSA) | 44.76 Ų | [1] |

| logP (octanol-water partition coeff.) | 0.9486 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 3 | [1] |

| Purity (Typical) | ≥97% | [1] |

| Physical Form | Liquid | [4] |

| Storage Temperature | Room temperature; for long-term, sealed in dry, 2-8°C | [1][4] |

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not publicly available, its structure allows for a reliable prediction of its key spectroscopic features. These predictions are foundational for quality control and structural verification during synthesis.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple and highly informative.

-

~3.70 ppm (singlet, 3H): Protons of the methyl ester (-COOCH₃).

-

~3.20 ppm (singlet, 6H): Protons from the two equivalent methoxy groups of the ketal (-OCH₃).

-

~2.0-2.5 ppm (multiplets, 4H): Protons of the two methylene (-CH₂-) groups in the cyclobutane ring. The complex splitting pattern arises from geminal and vicinal coupling.

-

~1.30 ppm (singlet, 3H): Protons of the methyl group at the C1 position (-CH₃). The singlet nature confirms its attachment to a quaternary carbon.

¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the carbon skeleton and the presence of the quaternary centers.

-

~175 ppm: Carbonyl carbon of the ester group.

-

~100 ppm: Ketal carbon (C3), significantly downfield due to two bonded oxygens.

-

~55 ppm: Carbons of the two methoxy groups (-OCH₃).

-

~52 ppm: Carbon of the methyl ester group (-COOCH₃).

-

~45 ppm: Quaternary C1 carbon.

-

~35 ppm: Methylene carbons of the cyclobutane ring (C2, C4).

-

~20 ppm: Carbon of the C1-methyl group.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry would provide key fragmentation data.

-

Molecular Ion (M⁺): A peak at m/z = 188, corresponding to the molecular weight.

-

Key Fragments: Expect losses of characteristic groups:

-

m/z = 157 (M⁺ - OCH₃)

-

m/z = 129 (M⁺ - COOCH₃)

-

m/z = 75 (base peak, from fragmentation of the dimethoxy-substituted portion of the ring)

-

Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions from the ester and ether functional groups.

-

~2850-3000 cm⁻¹: Medium-strong C-H stretching from alkyl groups.

-

~1735 cm⁻¹: Strong, sharp absorption from the ester C=O stretch.

-

~1070-1150 cm⁻¹: Strong C-O stretching from the ester and ketal ether linkages.

General Protocol for Spectroscopic Analysis

A standardized approach is crucial for obtaining high-quality, reproducible data.

References

An In-depth Technical Guide to Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate (CAS 1523570-99-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate, with CAS number 1523570-99-1, is a synthetically valuable building block in modern medicinal chemistry.[1][2] Its rigid, three-dimensional cyclobutane scaffold offers a unique structural motif that can impart desirable physicochemical and pharmacological properties to drug candidates. This guide provides a comprehensive overview of this compound, including its synthesis, purification, and detailed spectroscopic characterization. Furthermore, it explores the broader significance of the cyclobutane moiety in drug discovery and discusses the potential applications of this specific derivative in the development of novel therapeutics.

Introduction: The Strategic Value of the Cyclobutane Moiety in Drug Design

The cyclobutane ring, a four-membered carbocycle, has gained increasing attention in drug discovery due to its distinct conformational properties. Unlike more flexible acyclic chains or larger cycloalkanes, the cyclobutane scaffold adopts a rigid, puckered conformation. This inherent rigidity can be advantageous in drug design by:

-

Improving Potency and Selectivity: By locking a molecule into a specific bioactive conformation, the cyclobutane ring can enhance binding affinity to a biological target and improve selectivity over off-targets.

-

Enhancing Metabolic Stability: The cyclobutane core is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer duration of action for a drug candidate.

-

Serving as a Bioisosteric Replacement: The cyclobutane unit can act as a bioisostere for other chemical groups, such as gem-dimethyl groups or aromatic rings, offering a way to modulate a compound's properties while maintaining its biological activity.

This compound incorporates this valuable scaffold, functionalized with a methyl ester for further chemical elaboration, a quaternary methyl group that can provide steric hindrance or serve as a lipophilic contact point, and a protected ketone (dimethoxy acetal) that can be unmasked for subsequent reactions. This combination of features makes it a versatile intermediate for the synthesis of complex molecular architectures.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for quality control.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1523570-99-1 | [1][2] |

| Molecular Formula | C₉H₁₆O₄ | [1] |

| Molecular Weight | 188.22 g/mol | [1] |

| IUPAC Name | methyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate | [1] |

| SMILES | COC(=O)C1(C)CC(C1)(OC)OC | [1] |

| Purity (Typical) | ≥97% | |

| Appearance | Colorless oil or liquid | |

| Topological Polar Surface Area (TPSA) | 44.76 Ų | |

| logP (Predicted) | 0.9486 |

Spectroscopic Characterization (Predicted)

2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to be relatively simple and informative.

-

Cyclobutane Ring Protons (CH₂): The four protons on the cyclobutane ring (at C2 and C4) are diastereotopic and will likely appear as a complex multiplet in the region of δ 2.0-2.8 ppm . The puckered nature of the ring will lead to different coupling constants between the axial and equatorial protons.

-

Methoxy Protons (OCH₃): The two methoxy groups at the C3 position are chemically equivalent and are expected to give a sharp singlet at approximately δ 3.2-3.4 ppm , integrating to six protons.

-

Ester Methyl Protons (COOCH₃): The methyl group of the ester functionality will appear as a singlet at around δ 3.7 ppm , integrating to three protons.

-

C1-Methyl Protons (CH₃): The methyl group attached to the quaternary carbon (C1) will also be a singlet, likely in the region of δ 1.3-1.5 ppm , integrating to three protons.

2.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide confirmation of the carbon skeleton.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the downfield region, around δ 170-175 ppm .

-

Acetal Carbon (C(OCH₃)₂): The C3 carbon, bearing the two methoxy groups, will appear at approximately δ 95-105 ppm .

-

Quaternary Carbon (C1): The C1 carbon, attached to the methyl and ester groups, is predicted to be in the range of δ 40-50 ppm .

-

Cyclobutane Methylene Carbons (CH₂): The C2 and C4 carbons of the cyclobutane ring should appear in the region of δ 30-40 ppm .

-

Methoxy Carbons (OCH₃): The carbons of the two methoxy groups are expected to resonate around δ 48-52 ppm .

-

Ester Methyl Carbon (COOCH₃): The methyl carbon of the ester will likely be found at δ 51-53 ppm .

-

C1-Methyl Carbon (CH₃): The carbon of the methyl group at C1 is predicted to be in the range of δ 20-25 ppm .

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1730-1740 cm⁻¹ .[3]

-

C-O Stretch (Ester and Acetal): Strong bands corresponding to the C-O stretching vibrations of the ester and the dimethoxy acetal will be present in the fingerprint region, typically between 1000-1300 cm⁻¹ .[3]

-

C-H Stretch (Alkyl): C-H stretching vibrations for the methyl and methylene groups will appear just below 3000 cm⁻¹ .[4]

-

CH₂ Bending: A characteristic scissoring vibration for the CH₂ groups of the cyclobutane ring is expected around 1465 cm⁻¹ .[4]

2.2.4. Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 188 . Common fragmentation patterns would likely involve the loss of a methoxy group (-31), a methoxycarbonyl group (-59), or cleavage of the cyclobutane ring.

Synthesis and Purification: A Representative Protocol

While a specific literature preparation for this compound is not readily found, a plausible and efficient synthesis can be designed based on the alkylation of the commercially available precursor, Methyl 3,3-dimethoxycyclobutanecarboxylate (CAS 98231-07-3).

Proposed Synthetic Pathway

The proposed synthesis involves the deprotonation of Methyl 3,3-dimethoxycyclobutanecarboxylate at the C1 position using a strong, non-nucleophilic base, followed by quenching the resulting enolate with an electrophilic methyl source, such as methyl iodide.

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

Methyl 3,3-dimethoxycyclobutanecarboxylate

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of Lithium Diisopropylamide (LDA):

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

-

Add diisopropylamine (1.1 equivalents) to the cooled THF.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise to the solution, maintaining the temperature at -78 °C.

-

Stir the resulting solution at -78 °C for 30 minutes to generate LDA.

-

-

Enolate Formation and Alkylation:

-

In a separate flame-dried flask under a nitrogen atmosphere, dissolve Methyl 3,3-dimethoxycyclobutanecarboxylate (1.0 equivalent) in anhydrous THF and cool to -78 °C.

-

Slowly add the freshly prepared LDA solution to the ester solution via a cannula, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Rationale for Experimental Choices

-

Base Selection: LDA is a strong, non-nucleophilic base, which is ideal for deprotonating the α-carbon of the ester without competing nucleophilic attack at the carbonyl group.

-

Temperature Control: The reaction is performed at low temperatures (-78 °C) to control the reactivity of the strong base and the enolate, minimizing side reactions.

-

Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is crucial as LDA and the enolate intermediate are highly reactive towards water.

-

Purification Method: Flash column chromatography is a standard and effective method for purifying neutral organic compounds of this polarity.

Applications in Drug Development: A Versatile Scaffold

The unique structural features of this compound make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Caption: Potential synthetic transformations of the title compound.

-

Access to 3-Oxocyclobutane Derivatives: The dimethoxy acetal can be readily hydrolyzed under acidic conditions to reveal a ketone at the C3 position. This ketone can then be used in a variety of subsequent reactions, such as reductive aminations, Grignard reactions, or Wittig reactions, to introduce further diversity and build molecular complexity.

-

Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug molecules. Alternatively, the ester can be reduced to an alcohol, providing another point for chemical modification.

-

Scaffold for Spirocyclic Systems: The quaternary center at C1 makes this compound an interesting starting material for the synthesis of spirocyclic compounds, where two rings share a single carbon atom. Spirocycles are increasingly being incorporated into drug candidates to explore novel chemical space and improve drug-like properties.

The combination of a rigid cyclobutane core with strategically placed functional handles allows medicinal chemists to use this compound to construct molecules with precise three-dimensional arrangements of pharmacophoric elements, ultimately leading to the discovery of new and improved drugs.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry principles. The unique conformational constraints and functional group array of this molecule provide a robust platform for the design and synthesis of novel therapeutic agents. As the demand for structurally diverse and potent drug candidates continues to grow, the utility of specialized building blocks like this cyclobutane derivative is expected to increase.

References

- 1. This compound | 1523570-99-1 | Benchchem [benchchem.com]

- 2. This compound | C9H16O4 | CID 86811238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. IR Spectrum: Cycloalkanes [quimicaorganica.org]

An In-depth Technical Guide to Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of strained ring systems has become a cornerstone for the development of novel molecular architectures with unique pharmacological profiles. Among these, the cyclobutane motif offers a compelling blend of conformational rigidity and three-dimensional complexity, serving as a valuable scaffold in drug design.[1] This guide provides a comprehensive technical overview of Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate, a functionalized cyclobutane derivative with significant potential as a versatile building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

This document will delve into the molecular structure, physicochemical properties, synthetic methodologies, spectroscopic characterization, and potential applications of this compound, offering field-proven insights and detailed protocols to support researchers in their synthetic endeavors.

Part 1: Molecular Identity and Physicochemical Properties

This compound (CAS 1523570-99-1) is a strategically functionalized cyclobutane derivative.[1][2] The presence of a methyl ester, a quaternary methyl group, and a geminal dimethoxy group provides a unique combination of steric and electronic properties, making it a valuable intermediate in organic synthesis.[1]

Molecular Structure

The structural attributes of this compound are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | methyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate | [1] |

| CAS Number | 1523570-99-1 | [1][2] |

| Molecular Formula | C₉H₁₆O₄ | [2] |

| Molecular Weight | 188.22 g/mol | [2] |

| SMILES | COC(=O)C1(C)CC(C1)(OC)OC | [2] |

| InChI | InChI=1S/C9H16O4/c1-8(7(10)11-2)5-9(6-8,12-3)13-4/h5-6H2,1-4H3 | [1] |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];C1 [label="C", pos="0,1!", fillcolor="#F1F3F4", style=filled, shape=circle, fontcolor="#202124"]; C2 [label="C", pos="1.5,1!", fillcolor="#F1F3F4", style=filled, shape=circle, fontcolor="#202124"]; C3 [label="C", pos="1.5,0!", fillcolor="#F1F3F4", style=filled, shape=circle, fontcolor="#202124"]; C4 [label="C", pos="0,0!", fillcolor="#F1F3F4", style=filled, shape=circle, fontcolor="#202124"];

C5 [label="C", pos="-1.2,-0.5!", fillcolor="#F1F3F4", style=filled, shape=circle, fontcolor="#202124"]; O1 [label="O", pos="-1.8,-1.2!", fillcolor="#EA4335", style=filled, shape=circle, fontcolor="#FFFFFF"]; O2 [label="O", pos="-2.4,-0.5!", fillcolor="#EA4335", style=filled, shape=circle, fontcolor="#FFFFFF"]; C6 [label="C", pos="-3.2,-1.0!", fillcolor="#F1F3F4", style=filled, shape=circle, fontcolor="#202124"];

C7 [label="C", pos="-0.5,2!", fillcolor="#F1F3F4", style=filled, shape=circle, fontcolor="#202124"];

O3 [label="O", pos="2.5,0.5!", fillcolor="#EA4335", style=filled, shape=circle, fontcolor="#FFFFFF"]; C8 [label="C", pos="3.5,0.8!", fillcolor="#F1F3F4", style=filled, shape=circle, fontcolor="#202124"]; O4 [label="O", pos="2.5,-0.5!", fillcolor="#EA4335", style=filled, shape=circle, fontcolor="#FFFFFF"]; C9 [label="C", pos="3.5,-0.8!", fillcolor="#F1F3F4", style=filled, shape=circle, fontcolor="#202124"];

C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C1 [label=""];

C4 -- C5 [label=""]; C5 -- O1 [label="="]; C5 -- O2 [label=""]; O2 -- C6 [label=""];

C1 -- C7 [label=""];

C3 -- O3 [label=""]; O3 -- C8 [label=""]; C3 -- O4 [label=""]; O4 -- C9 [label=""];

// Atom labels C1_label [label="C1", pos="0.2,1.2!"]; C2_label [label="C2", pos="1.7,1.2!"]; C3_label [label="C3", pos="1.7,-0.2!"]; C4_label [label="C4", pos="0.2,-0.2!"]; C5_label [label="C(O)OC", pos="-1.5,-0.9!"]; C7_label [label="CH₃", pos="-0.5,2.4!"]; O3_label [label="OCH₃", pos="2.8,0.9!"]; O4_label [label="OCH₃", pos="2.8,-0.9!"];

}

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of a molecule are critical for predicting its behavior in various chemical and biological systems. The following table summarizes the known and estimated properties of this compound.

| Property | Value | Notes |

| Boiling Point | ~200 °C | Estimated[1] |

| Density | ~1.1 g/cm³ | Estimated[1] |

| Flash Point | ~75 °C | Estimated[1] |

| Solubility | No data available | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |

| Purity | ≥97% | Commercially available[2] |

Part 2: Synthesis and Manufacturing

General Synthetic Approach

A plausible synthetic route involves a two-step process starting from a suitable cyclobutanone precursor:

-

Ketalization: The synthesis would likely begin with the protection of the ketone functionality of a 1-methyl-cyclobutan-3-one derivative as a dimethyl ketal. This is typically achieved by reacting the ketone with methanol in the presence of an acid catalyst.

-

Esterification and Methylation: The carboxylic acid functionality can be introduced and subsequently esterified. A common method for the α-methylation of esters involves the use of a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which is then quenched with an electrophilic methyl source like methyl iodide.

Caption: Generalized synthetic workflow for this compound.

Illustrative Experimental Protocol (Adapted from a similar synthesis)

The following protocol is adapted from the synthesis of a structurally related compound, methyl 1-methylcyclobutane carboxylate, and should be optimized for the target molecule.

Step 1: Formation of the Enolate

-

To a solution of methyl 3,3-dimethoxycyclobutane-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

Step 2: Methylation

-

To the enolate solution, add methyl iodide (1.2 eq) dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Part 3: Spectroscopic Analysis

While experimental spectra for this compound are not publicly available, predicted spectral data and analysis of structurally similar compounds can provide valuable insights for its characterization.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OCH₃ (ester) | ~3.7 | Singlet | 3H |

| -OCH₃ (ketal) | ~3.2 | Singlet | 6H |

| Cyclobutane CH₂ | 2.0 - 2.5 | Multiplet | 4H |

| -CH₃ (on ring) | ~1.3 | Singlet | 3H |

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~175 |

| C(OCH₃)₂ (ketal) | ~100 |

| Quaternary C (on ring) | ~45 |

| -OCH₃ (ester) | ~52 |

| -OCH₃ (ketal) | ~49 |

| Cyclobutane CH₂ | 30 - 40 |

| -CH₃ (on ring) | ~25 |

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (ester) stretch | ~1735 | Strong |

| C-H (sp³) stretch | 2850 - 3000 | Medium-Strong |

| C-O (ester & ether) stretch | 1050 - 1250 | Strong |

Predicted Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 188.22. Common fragmentation patterns would involve the loss of methoxy groups (-OCH₃), the methyl ester group (-COOCH₃), and cleavage of the cyclobutane ring.

Part 4: Reactivity and Applications in Drug Discovery

The unique structural features of this compound make it an attractive building block for the synthesis of more complex molecules.

Chemical Reactivity

-

Ester Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which can then be converted to other functional groups such as amides or used in coupling reactions.

-

Ketal Hydrolysis: The dimethoxy ketal is stable under basic conditions but can be readily hydrolyzed with aqueous acid to regenerate the ketone functionality. This allows for the selective deprotection and further modification at the 3-position of the cyclobutane ring.

-

Ring-Opening Reactions: The inherent ring strain of the cyclobutane can be exploited in ring-opening reactions under various conditions (e.g., thermal, photochemical, or transition-metal-catalyzed) to access different molecular scaffolds.

Caption: Key reactivity pathways for this compound.

Applications in Drug Discovery

The incorporation of the cyclobutane ring into drug candidates can offer several advantages:

-

Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a specific conformation, which can lead to increased potency and selectivity for its biological target.[3]

-

Improved Physicochemical Properties: The three-dimensional nature of the cyclobutane scaffold can disrupt planarity, which may improve solubility and other pharmacokinetic properties.[1]

-

Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation compared to more flexible alkyl chains.[1]

-

Novel Chemical Space: The use of cyclobutane-containing building blocks allows for the exploration of novel chemical space, which can lead to the discovery of first-in-class therapeutics.

Part 5: Safety and Handling

While specific safety data for this compound is limited, the safety profile of the closely related Methyl 3,3-dimethoxycyclobutane-1-carboxylate provides a good indication of the potential hazards.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention.

-

Conclusion

This compound represents a valuable and versatile building block for organic synthesis and drug discovery. Its unique combination of a strained cyclobutane core with strategically placed functional groups offers a gateway to novel molecular architectures with potentially enhanced pharmacological properties. This guide has provided a comprehensive overview of its molecular identity, synthetic strategies, spectroscopic characteristics, and potential applications. As the demand for novel chemical entities in drug development continues to grow, the utility of such functionalized cyclobutane derivatives is poised to expand, making this compound a key tool in the arsenal of the modern synthetic chemist.

References

A Technical Guide to the Spectroscopic Characterization of Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate. Designed for researchers, scientists, and drug development professionals, this document delves into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and purity assessment of this compound. While primary spectral data for this specific molecule is not publicly available, this guide will utilize predictive analysis based on established spectroscopic principles and data from the closely related analogue, methyl 3,3-dimethoxycyclobutanecarboxylate, to provide a robust framework for its characterization.

Introduction to the Spectroscopic Analysis of a Substituted Cyclobutane

This compound (C₉H₁₆O₄, MW: 188.22 g/mol ) is a small organic molecule featuring a cyclobutane core, a common motif in medicinal chemistry.[1][2] The structural complexity, including a quaternary carbon and a ketal, necessitates a multi-faceted analytical approach for unambiguous characterization. Spectroscopic techniques provide a non-destructive means to probe the molecular structure and connectivity, offering a detailed fingerprint of the compound.

This guide will present a logical workflow for the spectroscopic analysis of this molecule, starting with an examination of its predicted ¹H and ¹³C NMR spectra to map the carbon-hydrogen framework. This will be followed by an analysis of the predicted IR spectrum to identify key functional groups. Finally, the guide will discuss the expected fragmentation patterns in mass spectrometry to confirm the molecular weight and provide further structural insights.

Caption: Workflow for Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can gain detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a standard solvent like deuterochloroform (CDCl₃) is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron density around the protons, which is in turn affected by the presence of electronegative atoms and anisotropic effects from nearby functional groups.

Table 1: Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.70 | Singlet | 3H | -COOCH₃ | Protons on the methyl ester are deshielded by the adjacent carbonyl and oxygen. |

| ~ 3.20 | Singlet | 6H | -OCH₃ | Protons of the two methoxy groups are in an identical chemical environment. |

| ~ 2.5 - 2.8 | Multiplet | 4H | Cyclobutane CH₂ | Diastereotopic protons on the cyclobutane ring will exhibit complex splitting patterns. |

| ~ 1.50 | Singlet | 3H | C1-CH₃ | Protons on the methyl group attached to the quaternary carbon. |

The cyclobutane ring protons are expected to appear in the range of δ 2.5–3.5 ppm, based on data for similar structures.[3] The presence of the 1-methyl group will likely lead to a more complex splitting pattern for the cyclobutane protons compared to the unsubstituted analogue.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 175 | C=O | The carbonyl carbon of the ester is highly deshielded. |

| ~ 100 | C3 (ketal) | The carbon atom bonded to two oxygen atoms is significantly deshielded. |

| ~ 52 | -COOCH₃ | The methyl carbon of the ester. |

| ~ 49 | -OCH₃ | The carbons of the two equivalent methoxy groups. |

| ~ 45 | C1 (quaternary) | The quaternary carbon atom of the cyclobutane ring. |

| ~ 35 | C2 & C4 | The methylene carbons of the cyclobutane ring. |

| ~ 25 | C1-CH₃ | The methyl carbon attached to the quaternary center. |

The predicted chemical shift for the ester carbonyl carbon falls within the typical range of δ 170–175 ppm.[3]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1 second.

-

Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using an appropriate software (e.g., MestReNova, TopSpin). Apply a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (δ 0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Predicted IR Spectrum

The IR spectrum of this compound is expected to be dominated by strong absorptions from the ester and ether functional groups.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2950 | Medium-Strong | C-H (sp³) stretching |

| ~ 1735 | Strong | C=O (ester) stretching |

| ~ 1250 - 1050 | Strong | C-O (ester and ether) stretching |

The most prominent peak will be the C=O stretch of the ester group, expected around 1735 cm⁻¹. The C-O stretching vibrations of the ester and the two ether linkages will result in a series of strong bands in the fingerprint region (1300-1000 cm⁻¹).[4] The presence of C-H stretching absorptions just below 3000 cm⁻¹ confirms the aliphatic nature of the molecule.

Experimental Protocol for IR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Record a background spectrum.

-

Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum should be baseline-corrected and the major peaks labeled with their wavenumbers.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Caption: ATR-FTIR Experimental Workflow.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also offer structural clues based on the fragmentation pattern.

Predicted Mass Spectrum

For this compound, a soft ionization technique like Electrospray Ionization (ESI) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 189.1. Adducts with sodium [M+Na]⁺ at m/z 211.1 may also be observed.

Under harsher ionization conditions like Electron Ionization (EI), a molecular ion peak [M]⁺• at m/z 188.1 might be observed, although it may be weak. The fragmentation pattern would likely involve the loss of methoxy groups (-OCH₃, 31 Da) and the methyl ester group (-COOCH₃, 59 Da).

Table 4: Predicted Mass Spectrometry Fragments (EI)

| m/z | Possible Fragment |

| 188 | [M]⁺• |

| 157 | [M - OCH₃]⁺ |

| 129 | [M - COOCH₃]⁺ |

The presence of a GC-MS spectrum for the related compound methyl 3,3-dimethoxycyclobutane-1-carboxylate suggests that this analytical technique is suitable for this class of compounds.[5]

Experimental Protocol for Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the mobile phase.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

-

Chromatography:

-

Use a C18 reversed-phase column.

-

Employ a gradient elution with water and acetonitrile (both typically containing 0.1% formic acid) as the mobile phases.

-

-

Mass Spectrometry:

-

Acquire data in positive ion mode.

-

Scan a mass range of m/z 50-500.

-

Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the analyte.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the m/z of the molecular ion and any significant fragments.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the synergistic use of NMR, IR, and MS, provides a robust methodology for its structural confirmation and purity assessment. While this guide presents a predictive framework, the detailed protocols and interpretation strategies offer a solid foundation for any researcher working with this molecule or structurally related compounds. The combination of these techniques allows for a full and unambiguous characterization, a critical step in any chemical research or drug development pipeline.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C9H16O4 | CID 86811238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1523570-99-1 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Methyl 3,3-dimethoxycyclobutane-1-carboxylate | C8H14O4 | CID 10487446 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide: Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate as a Novel Starting Material for Rigid PROTAC Linkers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a powerful modality for eliminating disease-causing proteins. The linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand, is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex. While flexible linkers have been widely used, there is a growing appreciation for the role of rigid scaffolds in pre-organizing the PROTAC molecule, potentially enhancing potency and improving pharmacokinetic properties. This guide introduces Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate as a novel, commercially available starting material for the synthesis of rigid, cyclobutane-containing linkers, providing a scientifically grounded, hypothetical framework for its application in next-generation PROTAC design.

The Central Role of the Linker in PROTAC Efficacy

PROTACs function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[][2][3] The linker is not merely a spacer but an active component that governs the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[4] Its length, rigidity, and chemical composition dictate the spatial orientation of the two proteins, directly impacting the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[2]

While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are common, they can introduce a high degree of conformational freedom, which may lead to an entropic penalty upon binding and the adoption of non-productive conformations.[5][6] In contrast, rigid linkers can reduce this conformational flexibility, "pre-organizing" the PROTAC into a conformation favorable for ternary complex formation, which can enhance potency and stability.[7][8]

The Cyclobutane Motif: A Privileged Scaffold for Rigid Linkers

The cyclobutane ring is an increasingly utilized motif in medicinal chemistry.[][10] Its inherent strain and puckered three-dimensional structure offer several advantages when incorporated into drug candidates:

-

Conformational Restriction: The rigid cyclobutane core limits the number of rotatable bonds, reducing the conformational flexibility of the linker.[10][11][12]

-

Improved Metabolic Stability: The replacement of linear alkyl chains with a cyclobutane ring can block sites of metabolic oxidation, potentially increasing the half-life of the molecule.[][12]

-

Enhanced 3D Character: Moving away from "flat" molecules by incorporating saturated rings like cyclobutane can improve solubility and other drug-like properties.[7]

-

Vectorial Control: The defined stereochemistry of a substituted cyclobutane can provide precise control over the exit vectors of the linker, allowing for fine-tuning of the orientation of the warhead and E3 ligase ligand.

The unique properties of the cyclobutane ring make it an attractive scaffold for the design of novel, rigid PROTAC linkers.

This compound: A Versatile Starting Material

This compound is a commercially available building block with significant potential for the synthesis of rigid PROTAC linkers.[13][14][15]

Molecular Properties

| Property | Value | Source |

| CAS Number | 1523570-99-1 | [13][14][15] |

| Molecular Formula | C9H16O4 | [13][14][15] |

| Molecular Weight | 188.22 g/mol | [13][14] |

| Structure | A cyclobutane ring functionalized with a methyl ester, a methyl group, and a dimethyl ketal. | [14] |

The key features of this molecule are the orthogonal protecting groups: a methyl ester and a dimethyl ketal. This allows for selective deprotection and functionalization at either end of the cyclobutane core, making it an ideal precursor for a bifunctional linker.

Proposed Synthetic Utility in PROTACs

The core hypothesis of this guide is that this compound can be elaborated into a bifunctional linker for PROTAC synthesis. The proposed general workflow is as follows:

Caption: Proposed workflow for PROTAC synthesis.

Experimental Protocols: A Hypothetical Synthetic Route

This section outlines a detailed, step-by-step methodology for the synthesis of a hypothetical PROTAC molecule using this compound as the starting material for the linker.

Step 1: Selective Ketal Hydrolysis

The first step is the selective hydrolysis of the dimethyl ketal to unmask a ketone, which can then be converted to an amine. This reaction is performed under mildly acidic conditions to minimize hydrolysis of the methyl ester.[16]

Protocol:

-

Dissolve this compound (1.0 eq) in a mixture of acetonitrile and water (3:1 v/v).

-

Add a catalytic amount of a mild acid, such as Amberlyst-15 resin or a few drops of dilute HCl.[16]

-

Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC or LC-MS until the starting material is consumed.

-

Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 1-methyl-3-oxo-cyclobutanecarboxylate .

Step 2: Reductive Amination and Ester Hydrolysis

The newly formed ketone is converted to an amine via reductive amination, which is then protected. Subsequently, the methyl ester is hydrolyzed to provide a carboxylic acid handle for conjugation.

Protocol:

-

Dissolve the product from Step 1 (1.0 eq) in methanol.

-

Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

-

Stir the reaction at room temperature overnight.

-

Quench the reaction with water and extract the amine product.

-

Protect the amine, for example, as a Boc-carbamate by reacting with di-tert-butyl dicarbonate (Boc)2O (1.2 eq) and a base like triethylamine in dichloromethane.

-

Purify the Boc-protected amino ester by column chromatography.

-

Dissolve the purified product in a mixture of THF, methanol, and water (2:1:1 v/v).

-

Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature until TLC/LC-MS indicates complete hydrolysis of the ester.[17][18]

-

Acidify the reaction mixture with 1N HCl to pH ~3 and extract the product with ethyl acetate.

-

Dry over anhydrous sodium sulfate and concentrate to yield 3-((tert-butoxycarbonyl)amino)-1-methyl-cyclobutanecarboxylic acid , the bifunctional linker.

References

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]

- 4. Application of Linkers in Chemical Biology [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 10. Amine to Amide (Coupling) - Common Conditions [commonorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

- 18. researchgate.net [researchgate.net]

The Rising Star in Targeted Protein Degradation: A Technical Guide to Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate

For distribution to: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

Abstract

The field of targeted protein degradation (TPD) has opened new avenues for therapeutic intervention by coopting the cell's natural disposal machinery to eliminate disease-causing proteins. The design of proteolysis-targeting chimeras (PROTACs) and other protein degraders is a multi-faceted challenge, with the linker component playing a critical role in determining the efficacy, selectivity, and physicochemical properties of the final molecule. This in-depth guide focuses on a promising, yet under-explored building block for PROTAC linker synthesis: Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate . We will delve into its synthesis, chemical attributes, and the strategic rationale for its incorporation into novel protein degraders, providing detailed experimental protocols and expert insights to empower researchers in their quest for next-generation therapeutics.

Introduction: The Pivotal Role of the Linker in PROTAC Design

PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[1] While the ligands provide the binding affinity, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are instrumental in orienting the POI and E3 ligase for efficient ubiquitination and subsequent degradation.[2][3] The introduction of rigid scaffolds, such as cyclobutane rings, into linker design is an emerging strategy to gain conformational control, enhance metabolic stability, and improve pharmacokinetic properties.[4][]

This guide introduces this compound as a versatile building block for constructing such conformationally restricted linkers. Its unique substitution pattern offers several potential advantages in the design of sophisticated protein degraders.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective application.

| Property | Value | Source |

| CAS Number | 1523570-99-1 | [6] |

| Molecular Formula | C₉H₁₆O₄ | [6] |

| Molecular Weight | 188.22 g/mol | [6] |

| Topological Polar Surface Area (TPSA) | 44.76 Ų | [6] |

| cLogP | 0.9486 | [6] |

| Hydrogen Bond Acceptors | 4 | [6] |

| Hydrogen Bond Donors | 0 | [6] |

| Rotatable Bonds | 3 | [6] |

Synthesis of the Core Building Block

The synthesis of this compound can be approached through a multi-step sequence, leveraging established methodologies in cyclobutane chemistry. The following proposed synthesis provides a robust and scalable route.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target building block.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of Methyl 3,3-dimethoxycyclobutanecarboxylate

-

Rationale: This step protects the ketone functionality as a dimethyl ketal, which is stable to the basic conditions of the subsequent methylation step. The carboxylic acid is simultaneously esterified to the methyl ester.

-

Procedure:

-

To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol (5 mL per 1 g of starting material), add trimethyl orthoformate (1.5 eq) and a catalytic amount of sulfuric acid (0.05 eq).

-

Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is neutral.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Methyl 3,3-dimethoxycyclobutanecarboxylate, which can be used in the next step without further purification.

-

Part B: Synthesis of this compound

-

Rationale: This step introduces the key methyl group at the C1 position via enolate formation and subsequent alkylation. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature ensures clean deprotonation at the α-carbon.

-

Procedure:

-

Prepare a solution of LDA (1.1 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

To this cooled solution, add a solution of Methyl 3,3-dimethoxycyclobutanecarboxylate (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Functionalization for PROTAC Linker Assembly

To be incorporated into a PROTAC, the methyl ester of the building block must be converted into a reactive handle for amide bond formation. This is typically achieved by hydrolysis to the corresponding carboxylic acid.

Diagram of Functionalization and Linker Incorporation

Caption: Conversion to the carboxylic acid and subsequent amide coupling.

Experimental Protocol: Hydrolysis and Amide Coupling

Part C: Synthesis of 3,3-dimethoxy-1-methylcyclobutane-1-carboxylic acid [7]

-

Rationale: Saponification of the methyl ester using lithium hydroxide is a standard and effective method to obtain the carboxylic acid without affecting the ketal protecting group.

-

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Acidify the reaction mixture to pH ~3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3,3-dimethoxy-1-methylcyclobutane-1-carboxylic acid as a solid or oil.

-

Part D: Incorporation into a PROTAC Linker via Amide Coupling

-

Rationale: The resulting carboxylic acid is now ready to be coupled with an amine-containing fragment of the PROTAC linker using standard peptide coupling reagents like HATU.

-

Procedure:

-

Dissolve 3,3-dimethoxy-1-methylcyclobutane-1-carboxylic acid (1.0 eq) and the desired amine-functionalized linker fragment (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify by silica gel chromatography or preparative HPLC to obtain the desired PROTAC linker conjugate.

-

Strategic Value in PROTAC Design: The "Why"

The incorporation of the this compound core into a PROTAC linker is a deliberate design choice with several potential benefits:

-

Conformational Rigidity: The cyclobutane ring introduces a degree of rigidity into the linker, which is often desirable in PROTAC design.[] Unlike flexible alkyl or PEG linkers, the puckered, "butterfly" conformation of the cyclobutane ring restricts the available conformational space.[8][9] This can help to pre-organize the PROTAC into a bioactive conformation for ternary complex formation, potentially improving degradation efficiency and reducing the entropic penalty of binding.

-

Improved Metabolic Stability: Saturated carbocyclic rings like cyclobutane are generally more resistant to metabolic degradation compared to linear alkyl chains.[4] This can lead to improved pharmacokinetic profiles and longer in vivo half-lives for the resulting PROTAC.

-

Vectorial Control: The 1,1-disubstitution pattern (with the methyl group and the carboxylate-derived linker attachment point) provides a well-defined exit vector from the cyclobutane core. This precise control over the linker's trajectory is crucial for optimally positioning the E3 ligase and the target protein.

-

Modulation of Physicochemical Properties: The 3,3-dimethoxy (ketal) group offers a site for future modification. For instance, deprotection to the ketone could provide a handle for further functionalization or could be a metabolic liability that is designed into the molecule. The overall compact and relatively non-polar nature of the cyclobutane core can also be used to tune the solubility and permeability of the PROTAC.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for the synthesis of next-generation protein degraders. Its unique combination of a conformationally restricted core, sites for controlled functionalization, and potential for enhancing metabolic stability makes it an attractive component for PROTAC linker design. The synthetic and functionalization protocols provided herein offer a practical guide for researchers to explore the potential of this building block in their own drug discovery programs. As the field of targeted protein degradation continues to evolve, the rational design of linkers using innovative and strategically functionalized building blocks like this cyclobutane derivative will be paramount in unlocking the full therapeutic potential of this exciting modality.

References

- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]

- 4. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. 3,3-dimethoxy-1-methylcyclobutane-1-carboxylic acid - C8H14O4 | CSSB00010742819 [chem-space.com]

- 8. Conformational analysis | PDF [slideshare.net]

- 9. dalalinstitute.com [dalalinstitute.com]

Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate: A Strategic Building Block for Three-Dimensional Scaffolds in Modern Medicinal Chemistry

An In-depth Technical Guide:

Abstract

In the contemporary landscape of drug discovery, there is a pronounced shift away from planar, aromatic-heavy molecules towards scaffolds with greater three-dimensionality (3D). This "escape from flatland" is driven by the need to access novel chemical space, enhance compound specificity, and improve physicochemical properties.[1] The cyclobutane ring, a strained yet stable carbocycle, has emerged as a premier scaffold for imparting 3D character.[2][3] This guide provides a comprehensive technical overview of Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate, a highly functionalized building block poised for significant applications in medicinal chemistry. We will dissect its structural attributes, outline its synthetic rationale, and explore its strategic deployment in creating conformationally restricted molecules, novel bioisosteres, and complex libraries for drug development, with a particular focus on its potential as a core component in protein degraders.

The Cyclobutane Motif: A Cornerstone of 3D Drug Design

For decades, medicinal chemistry has heavily relied on sp2-hybridized, aromatic rings. While effective, this has led to the saturation of certain areas of chemical space and often yields compounds with suboptimal properties, such as poor solubility and high metabolic turnover. The deliberate introduction of sp3-rich, non-planar scaffolds is a key strategy to overcome these limitations.

The cyclobutane ring offers a unique combination of properties that make it an attractive choice for medicinal chemists.[2][4]

-

Conformational Rigidity: Unlike a flexible alkyl chain, the puckered structure of the cyclobutane ring restricts the number of available conformations for its substituents.[2] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.

-

Metabolic Stability: The carbocyclic core is generally inert to metabolic degradation, offering a stable anchor point for pharmacophoric groups.[2]

-

Three-Dimensional Vectoriality: Substituents on the cyclobutane ring are projected into distinct vectors in 3D space. This allows for precise spatial arrangement of functional groups to match the topology of a protein's binding pocket.

-

Improved Physicochemical Properties: An increase in the fraction of sp3-hybridized carbons (Fsp3) often correlates with enhanced aqueous solubility and reduced melting points, which are favorable for drug development.[2]

The strategic value of moving from 2D to 3D scaffolds is a central theme in modern drug design, enabling the creation of more selective and effective therapeutics.

Caption: The "Escape from Flatland" concept in medicinal chemistry.

Profile of this compound (MDMC)

MDMC is a structurally rich and versatile chemical intermediate. Its strategic value lies in the orthogonal nature of its functional groups, which can be selectively manipulated to build molecular complexity.

| Property | Value | Reference(s) |

| CAS Number | 1523570-99-1 | [5][6] |

| Molecular Formula | C₉H₁₆O₄ | [5][6] |

| Molecular Weight | 188.22 g/mol | [5] |

| Appearance | Liquid | [7] |

| Purity | ≥97% (Commercially available) | [5][6][8] |